4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a synthetic organic compound with a complex structure. Its chemical properties allow it to interact uniquely in various chemical and biological environments. This compound's ability to engage in multiple reaction types and pathways makes it significant for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide generally involves multiple steps, beginning with the creation of intermediate structures that undergo successive modifications. These steps typically include:
Formation of thiophene-2-carboxylic acid derivative: : This is achieved via a series of reactions involving thiophene ring transformations and functional group interconversions.
Introduction of the tetrazole ring: : This involves cycloaddition reactions with azide compounds under controlled conditions.
Morpholine addition: : This step requires a coupling reaction involving morpholine and an appropriate halogenated intermediate, usually in the presence of a base.
Final assembly: : The various intermediate products are then coupled, typically using peptide coupling reagents to form the final amide bond.
Industrial Production Methods
Industrial production may scale up these processes using flow chemistry techniques to enhance yield and efficiency. Automated reactors and precise control of reaction parameters (temperature, pressure, pH) are essential to produce large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Yields sulfoxides or sulfones under the influence of oxidizing agents.
Reduction: : Can reduce to corresponding thiols or amines, depending on the reagents.
Substitution: : Halogenation and alkylation reactions are feasible at specific positions on the ring structures.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Alkyl halides and halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Thiols, amines.
Substitution Products: : Alkyl and halogen-substituted derivatives.
Scientific Research Applications
4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide has various applications:
Chemistry
Catalysis: : Acts as a ligand in complex catalytic processes.
Polymer Science: : Used in the synthesis of advanced polymers with unique properties.
Biology and Medicine
Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, crucial in disease treatment.
Drug Design: : Its structure serves as a template for designing pharmaceutical compounds targeting particular pathways.
Industry
Material Science: : Utilized in the creation of high-performance materials.
Agriculture: : Employed in the formulation of agrochemicals.
Mechanism of Action
The compound interacts with molecular targets via specific binding to active sites or allosteric sites, altering their activity. It engages in pathways involving signal transduction or metabolic cascades, depending on its application.
Comparison with Similar Compounds
Compared to other thiophene-2-carboxamide derivatives:
It has enhanced stability due to the morpholine and tetrazole functionalities.
Offers unique reactivity patterns, distinguishing it from simpler analogues.
Similar Compounds
Thiophene-2-carboxamide
2-Morpholinothiophene derivatives
Tetrazole-substituted thiophenes
This compound's comprehensive nature makes it an invaluable asset in multiple scientific domains. Whether you're involved in chemistry, biology, medicine, or industry, its unique characteristics provide numerous possibilities for exploration and application.
Properties
IUPAC Name |
4-methyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-13-10-16(30-12-13)18(27)20-14-2-4-15(5-3-14)25-19(28)24(21-22-25)11-17(26)23-6-8-29-9-7-23/h2-5,10,12H,6-9,11H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMKKHURMXEZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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